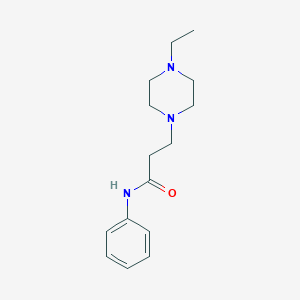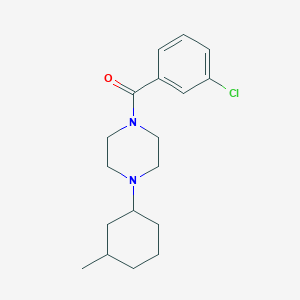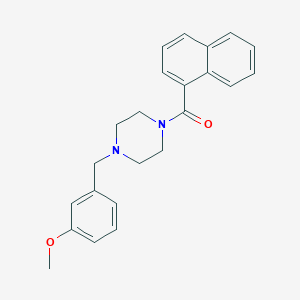
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of piperazine and has a phenylpropanamide group attached to it. EPPA is a white crystalline powder that is soluble in water and organic solvents. In
作用機序
The exact mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is not fully understood. However, it is believed that 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide exerts its therapeutic effects by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA in the brain. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been shown to reduce the levels of cortisol, a hormone that is associated with stress and anxiety. Additionally, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high level of purity. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is also stable under a wide range of conditions, which makes it suitable for a variety of experiments. However, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are a number of future directions for research on 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide. One area of interest is the potential use of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in the brain. Another area of interest is the potential use of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide in the treatment of anxiety and depression. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have anxiolytic and antidepressant properties, which may make it a useful therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide and its potential therapeutic applications.
Conclusion
In conclusion, 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. While further research is needed to fully understand the mechanism of action of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide and its potential therapeutic applications, it is clear that 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has significant potential as a therapeutic agent.
合成法
The synthesis of 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide involves the reaction of 4-ethylpiperazine with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
科学的研究の応用
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. 3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia.
特性
製品名 |
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide |
|---|---|
分子式 |
C15H23N3O |
分子量 |
261.36 g/mol |
IUPAC名 |
3-(4-ethylpiperazin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H23N3O/c1-2-17-10-12-18(13-11-17)9-8-15(19)16-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,16,19) |
InChIキー |
WGFUNXCKFXXEAP-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
正規SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
溶解性 |
39.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)

![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)
![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)

![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-trifluoromethyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248478.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B248480.png)



